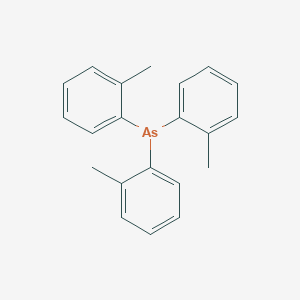

Tris(2-methylphenyl)arsane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2417-85-8 |

|---|---|

Molecular Formula |

C21H21As |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

tris(2-methylphenyl)arsane |

InChI |

InChI=1S/C21H21As/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |

InChI Key |

GSKQOIMBNHGVCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[As](C2=CC=CC=C2C)C3=CC=CC=C3C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(2-methylphenyl)arsane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Tris(2-methylphenyl)arsane, a triarylarsine of interest in various chemical and pharmaceutical research areas. The document details the prevalent synthetic methodology, presents quantitative data in a structured format, and includes a detailed experimental protocol. Visual diagrams are provided to illustrate the reaction pathway and experimental workflow.

Introduction

This compound, also known as Tri-o-tolylarsine, is an organoarsenic compound with the chemical formula As(C₆H₄CH₃)₃. The steric bulk imparted by the ortho-methyl groups on the phenyl rings influences its coordination chemistry and reactivity, making it a valuable ligand in catalysis and a precursor for the synthesis of more complex organoarsenic compounds. The most common and effective method for its preparation involves the Grignard reaction, where a suitable Grignard reagent is reacted with an arsenic trihalide.

Synthetic Pathway and Mechanism

The synthesis of this compound is typically achieved through the reaction of 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide) with arsenic trichloride. The Grignard reagent, acting as a nucleophile, displaces the chloride ions from the arsenic center in a stepwise manner, forming three new arsenic-carbon bonds.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound based on established Grignard reaction protocols for analogous triarylarsines and phosphines.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2-Bromotoluene | 1.0 | Molar Equivalent | |

| Magnesium Turnings | 1.1 | Molar Equivalent | |

| Arsenic Trichloride | 0.3 | Molar Equivalent | |

| Reaction Conditions | |||

| Grignard Formation Temperature | Reflux | °C | In diethyl ether |

| Reaction with AsCl₃ Temperature | 0 to Reflux | °C | |

| Reaction Time | 18 | hours | Post-addition of AsCl₃ |

| Product | |||

| Molecular Formula | C₂₁H₂₁As | ||

| Molecular Weight | 348.31 | g/mol | |

| Theoretical Yield | Variable | % | Dependent on scale and purity |

| Melting Point | ~116-117 | °C | For analogous tri-a-naphthylarsine |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of triarylphosphines and triarylarsines via Grignard reactions.

4.1 Materials and Equipment

-

Reactants: 2-Bromotoluene, magnesium turnings, arsenic trichloride, anhydrous diethyl ether, saturated aqueous ammonium chloride solution, distilled water, ethanol.

-

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, recrystallization apparatus, Schlenk line (optional, for inert atmosphere).

4.2 Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

4.3 Step-by-Step Procedure

-

Preparation of the Grignard Reagent:

-

In a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromotoluene solution to the flask. The reaction may need gentle warming to initiate, which is indicated by the formation of a cloudy solution and gentle bubbling.

-

Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Arsenic Trichloride:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve arsenic trichloride in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the arsenic trichloride solution dropwise to the cooled, vigorously stirred Grignard reagent. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain it for approximately 18 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude solid from hot ethanol to yield purified this compound.

-

Safety Considerations

-

Arsenic compounds are highly toxic. Handle arsenic trichloride and the final product with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Grignard reagents are highly reactive and flammable. Diethyl ether is also extremely flammable. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent reaction with atmospheric moisture and oxygen.

-

The quenching of the Grignard reaction is exothermic and can be vigorous. Perform this step slowly and with adequate cooling.

Conclusion

The synthesis of this compound via the Grignard reaction is a well-established and reliable method. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield. The purification of the final product by recrystallization is essential to remove inorganic salts and byproducts. This technical guide provides researchers with the necessary information to safely and effectively synthesize this important organoarsenic compound for further study and application.

An In-depth Technical Guide to the Grignard Reaction for Triarylarsine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Grignard reaction as a robust and versatile method for the synthesis of triarylarsines. Triarylarsines are a critical class of organoarsenic compounds with significant applications in catalysis, materials science, and medicinal chemistry. The Grignard reaction offers a direct and efficient pathway to these molecules through the reaction of an arylmagnesium halide with an arsenic trihalide. This document outlines the core principles, detailed experimental protocols, quantitative data, and potential challenges associated with this synthetic route.

Core Principles: The Grignard Reaction in Triarylarsine Synthesis

The synthesis of triarylarsines via the Grignard reaction is a classic organometallic transformation. The fundamental principle involves the nucleophilic attack of the carbanionic carbon of a Grignard reagent (ArMgX) on the electrophilic arsenic center of an arsenic trihalide, typically arsenic trichloride (AsCl₃). The reaction proceeds in a stepwise manner, with the sequential displacement of the halide atoms on the arsenic. To achieve the desired triarylarsine, a stoichiometric excess of the Grignard reagent is typically employed to ensure complete substitution.

The overall reaction can be summarized as follows:

3 ArMgX + AsX'₃ → Ar₃As + 3 MgXX'

Where:

-

Ar represents an aryl group (e.g., phenyl, tolyl, etc.)

-

X and X' are halogens (typically Br or Cl for the Grignard reagent and Cl for the arsenic source)

The reaction is highly sensitive to moisture and atmospheric oxygen; therefore, anhydrous conditions and an inert atmosphere are crucial for success. Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used as they are effective at solvating the Grignard reagent.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of a representative triarylarsine, triphenylarsine, based on established literature procedures.[1]

2.1. Synthesis of Triphenylarsine from Phenylmagnesium Bromide and Arsenic Trichloride

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Arsenic trichloride (AsCl₃)

-

Anhydrous diethyl ether

-

Mercuric chloride (for purification)

-

Absolute ethanol

-

Potassium hydroxide

-

Carbon dioxide (solid or gas)

-

Apparatus for Grignard reaction under anhydrous conditions (e.g., oven-dried glassware, reflux condenser, dropping funnel, calcium chloride drying tubes)

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 5.0 g of magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 32.5 g of bromobenzene in an adequate amount of anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and starts to bubble. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Arsenic Trichloride:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Prepare a solution of 37.5 g of arsenic trichloride in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the arsenic trichloride solution dropwise to the stirred Grignard reagent. A brisk reaction with the formation of a white precipitate will be observed.

-

After the addition is complete, boil the reaction mixture for one hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture thoroughly in an ice bath.

-

Cautiously add water to the reaction mixture to decompose the magnesium salts. This process can be highly exothermic.

-

Once the initial vigorous reaction has subsided, the solution should become clear, potentially with a small amount of arsenious oxide at the bottom.

-

Separate the ethereal layer and evaporate the ether to obtain a mixture of a colorless crystalline solid and a yellowish oil.

-

-

Purification:

-

Dissolve the crude product in diethyl ether and treat it with an ethereal solution of mercuric chloride until no more white precipitate (the double salt of triphenylarsine and mercuric chloride) is formed.

-

Collect the precipitate and dissolve it in boiling absolute alcohol.

-

Add an excess of alcoholic potassium hydroxide to the boiling solution, which will cause the precipitation of reddish-brown mercuric oxide.

-

Filter off the mercuric oxide.

-

Saturate the filtrate with carbon dioxide, filter again, and then concentrate the solution.

-

Allow the concentrated solution to stand, which will result in the formation of colorless crystals of triphenylarsine.

-

Recrystallize the product from alcohol to obtain pure triphenylarsine (melting point: 59-60 °C).

-

Quantitative Data

The following table summarizes quantitative data for the synthesis of various triarylarsines using the Grignard reaction, as reported in the literature.

| Triarylarsine Product | Aryl Halide | Arsenic Halide | Molar Ratio (ArX:Mg:AsX₃) | Solvent | Reaction Conditions | Yield (%) | Reference |

| Triphenylarsine | Bromobenzene | Arsenic Trichloride | 6.5 : 4.1 : 2.1 | Diethyl Ether | Reflux for 1 hour | ~34% (based on AsCl₃) | [1] |

| Tri(m-trifluoromethylphenyl)arsine | m-Trifluoromethylphenyl bromide | Arsenic Trichloride | Not specified | Not specified | Reflux for 8 hours | Not specified | [2] |

| Tri(p-trifluoromethylphenyl)arsine | p-Trifluoromethylphenyl bromide | Arsenic Trichloride | Not specified | Not specified | Reflux for 8 hours | Not specified | [2] |

Note: The yields can vary significantly based on the specific reaction conditions, the purity of the reagents, and the efficiency of the work-up and purification procedures.

Potential Side Reactions and Purification Challenges

Several side reactions can occur during the Grignard synthesis of triarylarsines, leading to impurities that require careful separation.

-

Incomplete Substitution: If an insufficient amount of Grignard reagent is used or the reaction is not driven to completion, partially substituted haloarsines (ArAsX₂ and Ar₂AsX) can be formed.[2] These can be difficult to separate from the desired triarylarsine due to similar solubilities. Hydrolysis of these intermediates during work-up can lead to the formation of arsenyl halides or arsine oxides.

-

Formation of Biphenyls: A common side reaction in Grignard syntheses is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of biphenyl impurities. This is favored at higher temperatures and concentrations of the aryl halide.

-

Oxidation: Grignard reagents and the resulting triarylarsines are susceptible to oxidation if exposed to air. This can lead to the formation of arsine oxides (Ar₃As=O).

Purification Strategies:

-

Distillation: For liquid triarylarsines or those with sufficient volatility, distillation under reduced pressure can be an effective method to remove less volatile impurities.[2]

-

Recrystallization: This is a common and effective method for purifying solid triarylarsines. The choice of solvent is crucial for efficient separation.

-

Complexation: As detailed in the experimental protocol, the formation of a double salt with mercuric chloride can be a highly selective method for isolating the triarylarsine from impurities.[1] The triarylarsine can then be regenerated from the complex.

Visualizations

Diagram of the Grignard Reaction for Triarylarsine Synthesis Workflow

Caption: Experimental workflow for triarylarsine synthesis.

Diagram of the Signaling Pathway (Reaction Mechanism)

Caption: Stepwise mechanism of triarylarsine formation.

References

Crystal Structure of Tris(2-methylphenyl)arsane: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystal structure of triaryl arsines, with a specific focus on Tris(2-methylphenyl)arsane (also known as tri-o-tolylarsane). Due to the limited availability of specific single-crystal X-ray diffraction data for this compound in publicly accessible databases, this document presents a detailed analysis of a closely related and structurally characterized analogue: Tris-[3,5-bis(trifluoromethyl)phenyl]arsane. This guide includes a summary of crystallographic data, detailed experimental protocols for the synthesis and characterization of triaryl arsines, and visualizations of the molecular structure and synthetic workflow. The content is intended for researchers, scientists, and drug development professionals working with organoarsenic compounds.

Introduction

Triaryl arsines are a class of organoarsenic compounds characterized by an arsenic atom bonded to three aryl groups. These compounds are of significant interest in coordination chemistry, where they serve as ligands for various transition metals, influencing the catalytic activity and stability of the resulting complexes. The steric and electronic properties of the aryl substituents play a crucial role in determining the coordination chemistry and reactivity of these ligands. The ortho-substituents, in particular, can enforce a specific geometry around the arsenic atom and create a sterically hindered environment.

Experimental Protocols

This section details generalized experimental procedures for the synthesis of triaryl arsines and the methodology for their characterization by single-crystal X-ray diffraction, based on established literature for similar compounds.

Synthesis of Triaryl Arsines

A common and effective method for the synthesis of triaryl arsines is the Grignard reaction, where an arsenic trihalide is treated with an arylmagnesium bromide.

Protocol: Synthesis of a Triaryl Arsine via Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. A solution of the corresponding aryl bromide (e.g., 2-bromotoluene for the synthesis of this compound) in the same anhydrous solvent is added dropwise to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain reflux until the magnesium is consumed.

-

Reaction with Arsenic Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of arsenic trichloride (AsCl₃) in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or heated to reflux to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture) to yield the crystalline triaryl arsine.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified triaryl arsine in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Crystallographic Data of a Representative Triaryl Arsine

As a representative example, the crystallographic data for Tris-[3,5-bis(trifluoromethyl)phenyl]arsane is presented below[1]. This molecule, while electronically different, provides a good model for the expected pyramidal geometry and steric crowding in triaryl arsines.

| Parameter | Tris-[3,5-bis(trifluoromethyl)phenyl]arsane[1] |

| Chemical Formula | C₂₄H₉AsF₁₈ |

| Formula Weight | 754.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.123(2) |

| b (Å) | 13.011(3) |

| c (Å) | 19.893(4) |

| α (°) | 89.98(3) |

| β (°) | 83.58(3) |

| γ (°) | 81.33(3) |

| Volume (ų) | 2568.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.952 |

| Absorption Coeff. (mm⁻¹) | 2.093 |

| F(000) | 1456 |

| Temperature (K) | 293(2) |

Visualization

Molecular Structure

The following diagram illustrates the molecular structure of this compound, showcasing the pyramidal geometry around the central arsenic atom and the spatial arrangement of the three 2-methylphenyl (o-tolyl) groups.

Caption: Molecular structure of this compound.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of triaryl arsines using the Grignard reaction.

Caption: General workflow for triaryl arsine synthesis.

Conclusion

References

X-ray Crystallography of Ortho-Substituted Triarylarsines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of ortho-substituted triarylarsines. While crystallographic data for simple, uncomplexed examples of these compounds are not abundantly available in the public domain, this document synthesizes known structural information from related complexes and outlines the established experimental protocols for their synthesis and crystallographic analysis. The steric and electronic effects of ortho-substituents significantly influence the molecular geometry and solid-state packing of these compounds, making their crystallographic study crucial for understanding their chemical behavior and potential applications in catalysis and materials science.

Structural Analysis of Ortho-Substituted Triarylarsines

For instance, the structure of tris(o-tolyl)arsine within an iron carbonyl complex, Fe(CO)₄(As(o-tolyl)₃), reveals key conformational adaptations of the arsine ligand. It is important to note that coordination to a metal center can influence bond lengths and angles compared to the free ligand.

Table 1: Selected Crystallographic Data for a Coordinated ortho-Substituted Triarylarsine

| Compound/Complex | As-C Bond Lengths (Å) | C-As-C Bond Angles (°) | Aryl Ring Torsion Angles (°) |

| Fe(CO)₄(As(o-tolyl)₃) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| Tris(o-tolyl)arsine (Predicted) | ~1.96 - 1.98 | ~100 - 105 | Significant deviation from coplanarity |

Note: The values for free tris(o-tolyl)arsine are predicted based on general principles of steric hindrance and may not represent experimental values.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of ortho-substituted triarylarsines. These protocols are based on established procedures for related organoarsenic and organophosphorus compounds.

Synthesis of Tris(o-tolyl)arsine

A common route for the synthesis of triarylarsines is the Grignard reaction, where an aryl magnesium halide is reacted with arsenic trichloride.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Arsenic trichloride (AsCl₃)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (o-tolylmagnesium bromide). The reaction mixture is typically refluxed to ensure complete formation.

-

Reaction with Arsenic Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of arsenic trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a dilute solution of hydrochloric acid to dissolve the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude product. The crude tris(o-tolyl)arsine can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

Single Crystal Growth

The successful growth of single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified triarylarsine in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Solvent Diffusion: A solution of the compound is placed in a small vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the precipitant, e.g., hexane). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the crystallographic analysis of ortho-substituted triarylarsines and the logical relationships governing their structural features.

Technical Guide: NMR Spectroscopy of Tris(2-methylphenyl)arsane and Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, experimental ¹H and ¹³C NMR spectroscopic data for Tris(2-methylphenyl)arsane are not publicly available in surveyed chemical databases. This guide will therefore present the NMR data for the structurally analogous phosphorus compound, Tris(2-methylphenyl)phosphine , to provide representative data and analytical context. The experimental protocols described are general best practices for air-sensitive compounds and are applicable to tertiary arsines.

Introduction to NMR Spectroscopy of Organoarsenic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organoarsenic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For trivalent arsenic compounds like this compound, NMR is crucial for confirming identity, purity, and for studying their interactions with other molecules.

Due to the sensitivity of tertiary arsines to oxidation, special care must be taken during sample preparation to exclude air and moisture. This typically involves the use of inert atmosphere techniques, such as a glovebox or Schlenk line, and degassed deuterated solvents.

NMR Data for Tris(2-methylphenyl)phosphine (Analog)

The following tables summarize the ¹H and ¹³C NMR data for Tris(2-methylphenyl)phosphine, which serves as a close analog to this compound. The electronic similarities between phosphorus and arsenic in this context suggest that the spectra of the arsine would exhibit comparable chemical shifts and splitting patterns, though the specific values will differ.

¹H NMR Data for Tris(2-methylphenyl)phosphine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.2-7.4 | Multiplet | - | Aromatic Protons |

| ~6.9-7.1 | Multiplet | - | Aromatic Protons |

| ~2.4 | Singlet | - | Methyl Protons (-CH₃) |

¹³C NMR Data for Tris(2-methylphenyl)phosphine

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C (ipso, attached to P) |

| ~133 | C (aromatic) |

| ~130 | C (aromatic) |

| ~128 | C (aromatic) |

| ~126 | C (aromatic) |

| ~21 | C (methyl, -CH₃) |

Experimental Protocols

The following is a detailed methodology for acquiring NMR spectra of air-sensitive compounds such as this compound.

Materials and Equipment

-

High-quality 5 mm NMR tubes

-

Deuterated NMR solvent (e.g., Chloroform-d, Benzene-d₆), degassed

-

Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)

-

Gas-tight syringes and needles

-

Septa and parafilm

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation (under Inert Atmosphere)

-

Solvent Degassing: The chosen deuterated solvent should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.[1]

-

Sample Weighing: In a glovebox, accurately weigh 5-25 mg of the air-sensitive compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small vial.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial containing the sample.[3] Gently swirl the vial to ensure complete dissolution. The resulting solution should be homogeneous and free of particulate matter.[3]

-

Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution from the vial into a clean, dry NMR tube.

-

Sealing the NMR Tube: Securely cap the NMR tube. For highly sensitive compounds or long-term experiments, the NMR tube can be flame-sealed or fitted with a J. Young valve. For routine analysis, a standard cap wrapped securely with parafilm is often sufficient.

-

Decontamination: Carefully remove the sealed NMR tube from the glovebox and wipe the exterior with an appropriate solvent (e.g., isopropanol) to remove any surface contamination before insertion into the spectrometer.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is required.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

Visualizations

Experimental Workflow for NMR Analysis of Air-Sensitive Compounds

The following diagram illustrates the key steps in the preparation and analysis of an air-sensitive NMR sample.

This comprehensive guide provides a framework for the NMR analysis of this compound and its analogs, emphasizing safe handling and data acquisition protocols for air-sensitive compounds. While specific NMR data for the target arsine remains elusive, the provided information for its phosphine counterpart offers valuable insight for researchers in the field.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Tri-o-tolylarsine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylarsine is an organoarsenic compound with three o-tolyl groups attached to an arsenic atom. As a trivalent organoarsine, it serves as a ligand in coordination chemistry and organometallic catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal analytical technique for the structural elucidation of such compounds in solution. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral features of tri-o-tolylarsine, outlines the experimental protocols for acquiring these spectra, and presents a comparative analysis with its phosphine analog, tri-o-tolylphosphine, for which spectral data is available.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the lack of publicly available experimental NMR data for tri-o-tolylarsine, the following tables summarize the predicted chemical shifts and multiplicities based on the known principles of NMR spectroscopy and by analogy to the structurally similar tri-o-tolylphosphine. The presence of the arsenic atom and the ortho-methyl substituents on the phenyl rings are the key determinants of the spectral features.

Table 1: Predicted ¹H NMR Spectral Data for Tri-o-tolylarsine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic (H3, H4, H5, H6) | 7.0 - 7.5 | Multiplet | The aromatic protons are expected to appear as a complex multiplet due to spin-spin coupling between adjacent protons. The electron-withdrawing nature of the arsenic atom will cause these protons to be deshielded and appear in the downfield region of the spectrum. |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet | The methyl protons are expected to appear as a singlet, as they are not coupled to any neighboring protons. Their chemical shift will be in the typical range for methyl groups attached to an aromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data for Tri-o-tolylarsine

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (Ar-As) | 138 - 142 | The chemical shift of the carbon atom directly attached to the arsenic is expected to be significantly influenced by the electronegativity and anisotropic effects of the arsenic atom. |

| C2 (Ar-CH₃) | 140 - 144 | The carbon atom bearing the methyl group will have a distinct chemical shift due to the substitution. |

| C3, C4, C5, C6 (Aromatic) | 125 - 135 | These aromatic carbons will have chemical shifts in the typical aromatic region, with some variation due to their position relative to the arsenic and methyl groups. |

| CH₃ | 20 - 23 | The methyl carbon will appear in the aliphatic region of the spectrum. |

Experimental Protocols

The following section details the methodologies for the synthesis of tri-o-tolylarsine and the acquisition of its ¹H and ¹³C NMR spectra.

Synthesis of Tri-o-tolylarsine

A standard method for the synthesis of triarylarsines is the reaction of an appropriate Grignard reagent with arsenic trichloride.

Materials:

-

Magnesium turnings

-

Dry diethyl ether or THF

-

2-Bromotoluene

-

Arsenic trichloride (AsCl₃)

-

Iodine (crystal)

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere, magnesium turnings are placed. A crystal of iodine is added as an initiator. A solution of 2-bromotoluene in dry diethyl ether or THF is added dropwise via a dropping funnel. The reaction is typically initiated by gentle warming. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (o-tolylmagnesium bromide).

-

Reaction with Arsenic Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of arsenic trichloride in dry diethyl ether or THF is added dropwise with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then hydrolyzed by carefully pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude tri-o-tolylarsine can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield the pure product.

NMR Sample Preparation and Data Acquisition

Materials:

-

Tri-o-tolylarsine

-

Deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the purified tri-o-tolylarsine is dissolved in about 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and should be free of proton signals that might overlap with the analyte signals.

-

¹H NMR Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with singlets for each unique carbon atom.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

The data processing is similar to that for ¹H NMR.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR characterization of tri-o-tolylarsine.

Caption: Experimental Workflow for NMR Characterization.

Caption: Logical Relationship of NMR Data to Structure.

In-Depth Technical Guide: Mass Spectrometry Analysis of Tris(2-methylphenyl)arsane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of Tris(2-methylphenyl)arsane (also known as Tri-o-tolylarsane). Due to the limited availability of specific experimental mass spectral data for this compound in publicly accessible literature, this guide leverages data from analogous compounds, particularly its phosphine counterpart, Tri(o-tolyl)phosphine, and established principles of mass spectrometry to present a comprehensive analytical framework.

Introduction to this compound

This compound is an organoarsenic compound with the chemical formula C₂₁H₂₁As.[1] Its structure consists of an arsenic atom bonded to three o-tolyl groups. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development applications.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the arsenic-carbon bonds and rearrangements. The fragmentation pattern is predicted based on the known behavior of triaryl pnictogen compounds.[2]

Quantitative Data

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization (EI) conditions.

| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |

| 348 | [M]⁺ | [C₂₁H₂₁As]⁺ | Molecular Ion |

| 257 | [M - C₇H₇]⁺ | [C₁₄H₁₄As]⁺ | Loss of a tolyl radical |

| 166 | [M - 2(C₇H₇)]⁺ | [C₇H₇As]⁺ | Loss of two tolyl radicals |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tolyl cation (or tropylium ion) |

| 75 | [As]⁺ | [As]⁺ | Arsenic cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general protocol for the analysis of this compound using GC-MS, a common technique for the analysis of volatile and semi-volatile organic compounds.

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.

Materials:

-

This compound sample

-

High-purity solvent (e.g., Toluene or Dichloromethane)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source

-

GC column suitable for organometallic compounds (e.g., a low to mid-polarity column)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable high-purity solvent.

-

-

GC-MS Instrument Setup:

-

Injector:

-

Mode: Splitless or split, depending on sample concentration.

-

Injector Temperature: 250-280 °C

-

Injection Volume: 1 µL

-

-

Gas Chromatograph:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 10-20 °C/min to 300 °C.

-

Final Hold: 5-10 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Solvent Delay: Set to a time sufficient to allow the solvent to elute without entering the mass spectrometer.

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

-

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS workflow for this compound analysis.

References

An In-depth Technical Guide to Tri-o-tolylarsine: Navigating a Landscape of Limited Data

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Lesser-Known Analog

Tri-o-tolylarsine, an organoarsenic compound, presents a significant challenge in the landscape of chemical information. While its phosphine counterpart, Tri-o-tolylphosphine, is a well-documented and commercially available ligand with extensive applications in catalysis, data on Tri-o-tolylarsine is remarkably scarce in publicly accessible scientific literature and chemical databases. This guide aims to provide a comprehensive overview of the available information on Tri-o-tolylarsine, while also highlighting the current data gaps and the persistent confusion with its phosphine analog. Researchers and professionals interested in this compound should be aware of the limited characterization and the need for foundational research to elucidate its properties and potential applications.

Physicochemical Properties: A Data-Deficient Profile

A thorough investigation for the physical and chemical properties of Tri-o-tolylarsine yields minimal concrete data. Unlike Tri-o-tolylphosphine, for which extensive data is available, key parameters for the arsine analog remain largely unreported.

Table 1: Comparison of Available Physicochemical Data

| Property | Tri-o-tolylarsine | Tri-o-tolylphosphine |

| Molecular Formula | C₂₁H₂₁As | C₂₁H₂₁P |

| Molecular Weight | 348.32 g/mol | 304.37 g/mol |

| CAS Number | Not readily available | 6163-58-2 |

| Melting Point | Data not available | 123-125 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Insoluble in water; soluble in organic solvents. |

| Appearance | Data not available | White crystalline powder |

The lack of a readily identifiable CAS (Chemical Abstracts Service) number for Tri-o-tolylarsine is a significant impediment to retrieving detailed information from chemical databases. This suggests that the compound has not been extensively synthesized, purified, and characterized for commercial or widespread research purposes.

Synthesis and Experimental Protocols: Extrapolating from Tertiary Arsine Chemistry

Detailed experimental protocols for the synthesis of Tri-o-tolylarsine are not explicitly available in the reviewed literature. However, general methods for the synthesis of tertiary arsines can provide a foundational approach for its preparation. One common method involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with an arsenic trihalide.

A plausible synthetic route for Tri-o-tolylarsine is outlined below. This should be considered a theoretical pathway that would require experimental optimization and validation.

Hypothetical Synthetic Workflow:

General Experimental Considerations (Based on Tertiary Arsine Synthesis):

-

Inert Atmosphere: All reactions would need to be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products.

-

Anhydrous Solvents: The use of anhydrous solvents is critical for the successful formation and reaction of the Grignard reagent.

-

Purification: Purification of the final product would likely involve techniques such as crystallization or chromatography.

Without specific literature procedures, any attempt to synthesize Tri-o-tolylarsine would be exploratory in nature.

Reactivity and Stability: An Uncharted Territory

The chemical reactivity and stability of Tri-o-tolylarsine are not documented. Based on the general knowledge of tertiary arsines, it can be inferred that:

-

Oxidation: Tri-o-tolylarsine is likely susceptible to oxidation to the corresponding arsine oxide, particularly in the presence of air or other oxidizing agents.

-

Coordination Chemistry: Like other tertiary arsines, it would be expected to act as a ligand, coordinating to metal centers through the lone pair of electrons on the arsenic atom. The steric bulk of the o-tolyl groups would significantly influence its coordination properties, likely resulting in a large cone angle.

Spectroscopic Data: The Missing Fingerprints

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for Tri-o-tolylarsine could be located. Characterization of this compound would require a full suite of modern analytical techniques to confirm its structure and purity.

Biological Activity and Drug Development Relevance: A Realm of Speculation

The biological activity of Tri-o-tolylarsine is unknown. While some organoarsenic compounds have been investigated for their medicinal properties, there is no information to suggest that Tri-o-tolylarsine has been explored in the context of drug development. The absence of data on its interaction with biological systems, including any potential signaling pathways, means that its relevance to this field is purely speculative at this time.

Conclusion: A Call for Foundational Research

This technical guide underscores the significant lack of available information on the physical and chemical properties of Tri-o-tolylarsine. The persistent confusion with its well-studied phosphine analog, Tri-o-tolylphosphine, highlights the importance of precise chemical nomenclature in database searches. For researchers, scientists, and drug development professionals, Tri-o-tolylarsine represents an uncharted area of chemical space. Its synthesis, characterization, and the exploration of its properties and potential applications would require foundational, exploratory research. Until such studies are conducted and published, a comprehensive technical understanding of this compound will remain elusive.

An In-depth Technical Guide to the Steric and Electronic Effects of Tris(2-methylphenyl)arsane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-methylphenyl)arsane, also known as Tris(o-tolyl)arsane, is a triarylarsine compound that has garnered interest in the fields of coordination chemistry and catalysis. The presence of methyl groups in the ortho positions of the phenyl rings introduces significant steric bulk and modulates the electronic properties of the arsenic center. These characteristics play a crucial role in determining the geometry, stability, and reactivity of its metal complexes, making it a valuable ligand for influencing the outcome of catalytic reactions. This technical guide provides a comprehensive overview of the steric and electronic effects of this compound, supported by structural data, spectroscopic information, and a detailed synthesis protocol.

Steric Effects

The primary determinant of the steric influence of this compound is the presence of the three ortho-methyl groups on the phenyl rings. These groups create a sterically hindered environment around the central arsenic atom, which has profound implications for its coordination chemistry.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifiers 7008149 and 7212748.[1] Analysis of the crystallographic information file (CIF) would provide precise bond lengths and angles. In the absence of direct access to the processed CIF data in this format, a general understanding of the structure can be inferred from known principles of organoarsenic chemistry and comparison with analogous structures. The key structural parameters that define its steric profile are the As-C bond lengths and the C-As-C bond angles.

For comparison, the analogous phosphine ligand, Tris(o-tolyl)phosphine, is well-characterized and known to be a bulky ligand with a large Tolman cone angle of 194°.[2] Given the larger atomic radius of arsenic compared to phosphorus, it is anticipated that the As-C bond lengths in this compound will be longer than the P-C bonds in its phosphine counterpart. This would lead to a more open cone angle, though the steric hindrance from the ortho-methyl groups remains the dominant feature.

Table 1: Comparison of Steric Parameters for Tris(o-tolyl)phosphine

| Parameter | Value | Reference |

| Tolman Cone Angle (θ) | 194° | [2] |

The steric bulk of this compound influences:

-

Coordination Number: It favors the formation of complexes with lower coordination numbers around the metal center.

-

Ligand Dissociation: The steric strain can facilitate ligand dissociation, which can be a crucial step in catalytic cycles.

-

Reaction Selectivity: The hindered environment around the metal center can direct the regioselectivity and stereoselectivity of catalytic transformations.

Electronic Effects

The electronic properties of this compound are influenced by the interplay between the electronegativity of the arsenic atom and the electronic nature of the tolyl substituents.

Donor Properties

Arsine ligands are generally considered to be softer and less electronegative than their phosphine analogues. This results in them being weaker sigma donors but potentially better pi-acceptors, although the latter is a subject of ongoing debate. The ortho-methyl groups on the phenyl rings are weakly electron-donating through an inductive effect. This would be expected to increase the electron density on the arsenic atom, enhancing its sigma-donating ability compared to triphenylarsine.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely available in the searched literature, a comparison with its phosphine analog can be instructive. For Tris(o-tolyl)phosphine, extensive NMR and IR data are available.

Table 2: Spectroscopic Data for the Analogous Tris(o-tolyl)phosphine

| Spectroscopy | Key Features |

| ¹H NMR | Complex multiplets in the aromatic region and a singlet for the methyl protons. |

| ³¹P NMR | A characteristic chemical shift that is sensitive to the electronic environment. |

| IR | Vibrational bands corresponding to the aromatic C-H and C-C stretching, and the P-C bond.[3][4] |

The electronic effects of this compound can impact:

-

Metal-Ligand Bond Strength: The donor strength influences the stability of the metal-arsine bond.

-

Redox Potential of Metal Complexes: The electronic properties of the arsine ligand can modulate the redox potential of the metal center.

-

Catalytic Activity: The electron density at the metal center, influenced by the ligand, is a key factor in many catalytic reactions.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of triarylarsines is through the reaction of an appropriate Grignard reagent with arsenic trichloride. The following is a representative experimental protocol adapted from established procedures for the synthesis of analogous triarylphosphines and arsines.[3][5][6][7][8]

Reaction Scheme:

3 (2-CH₃C₆H₄)MgBr + AsCl₃ → As(C₆H₄CH₃)₃ + 3 MgBrCl

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Arsenic trichloride (AsCl₃)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 2-bromotoluene in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation.

-

Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Arsenic Trichloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of arsenic trichloride in anhydrous diethyl ether or THF.

-

Add the arsenic trichloride solution dropwise to the stirred Grignard reagent solution at 0 °C. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and dichloromethane.

-

Safety Precautions: Arsenic compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.

Visualizations

Logical Relationship of Steric and Electronic Effects

Caption: Interplay of steric and electronic properties of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a sterically demanding and electronically tunable ligand. The ortho-methyl groups create a congested coordination sphere, which can be exploited to control the number of ligands around a metal center and to influence the selectivity of catalytic reactions. The electronic nature of the arsenic atom, modified by the electron-donating tolyl groups, affects the metal-ligand bonding and the reactivity of the resulting complexes. The provided synthesis protocol offers a reliable method for the preparation of this valuable ligand, enabling further exploration of its coordination chemistry and catalytic applications. A deeper understanding of these steric and electronic effects is crucial for the rational design of novel catalysts and functional materials for a wide range of applications, including in the synthesis of complex molecules relevant to drug development.

References

- 1. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 2. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Tris(2-methylphenyl)arsane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-methylphenyl)arsane, also known as tri-o-tolylarsine, is an organoarsenic compound with the chemical formula C₂₁H₂₁As. It belongs to the class of triarylarsines, which are notable for their applications in coordination chemistry and as ligands in homogeneous catalysis. The steric bulk imparted by the ortho-methyl groups on the phenyl rings significantly influences its coordination properties and the reactivity of its metal complexes. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and a key application of this compound.

Chemical and Physical Properties

This compound is a white solid at room temperature. The presence of the three tolyl groups makes it soluble in many common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2417-85-8 | [1] |

| Molecular Formula | C₂₁H₂₁As | [1] |

| Molecular Weight | 348.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Tri-o-tolylarsine | [1] |

| Appearance | White solid | Inferred from related compounds |

Synthesis

A general and widely applicable method for the synthesis of triarylarsines is the reaction of a Grignard reagent with an arsenic trihalide, such as arsenic trichloride (AsCl₃) or arsenic triiodide (AsI₃)[2][3][4]. The following is a detailed experimental protocol for the synthesis of this compound adapted from established procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Arsenic trichloride (AsCl₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.1 g, 0.128 mol). Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 2-bromotoluene (20.5 g, 0.12 mol) in anhydrous diethyl ether (100 mL) dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, 2-methylphenylmagnesium bromide.

-

Reaction with Arsenic Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of arsenic trichloride (5.4 g, 0.03 mol) in anhydrous diethyl ether (50 mL) to the stirred Grignard solution via the dropping funnel. A precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from hot ethanol to afford pure this compound as a white crystalline solid.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm. Methyl protons (singlet) around δ 2.3-2.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 125-145 ppm. Methyl carbons around δ 20-25 ppm. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 348. |

Crystal Structure

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

This compound and other bulky triarylarsines are effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[5][6]. The steric hindrance of the ligand can promote the reductive elimination step and stabilize the active catalytic species.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

This compound

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (7.0 mg, 0.02 mmol) in toluene (5 mL) under a nitrogen atmosphere. Stir the mixture for 10 minutes at room temperature to form the catalyst complex.

-

To this solution, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Add water (1 mL) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and add water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-methoxybiphenyl.

Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | C21H21As | CID 280117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Weight of Tri-o-tolylarsine and its Analogue, Tri-o-tolylphosphine

For the attention of: Researchers, scientists, and drug development professionals.

Molecular Characteristics

The fundamental step in determining the molecular weight of a compound is to ascertain its molecular formula. For Tri-o-tolylphosphine, the molecular formula is consistently reported as C₂₁H₂₁P.[1][2]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The atomic weights of the elements in Tri-o-tolylphosphine are:

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu

-

Phosphorus (P): 30.974 amu

The calculation for the molecular weight of Tri-o-tolylphosphine is as follows:

(21 * 12.011) + (21 * 1.008) + (1 * 30.974) = 252.231 + 21.168 + 30.974 = 304.373 g/mol

This calculated value is in strong agreement with the experimentally determined and database-listed molecular weights.

Tabulated Physicochemical Data

For clarity and comparative ease, the key quantitative data for Tri-o-tolylphosphine are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁P | [1][2][3] |

| Molecular Weight | 304.37 g/mol | [2][4] |

| IUPAC Name | Tris(2-methylphenyl)phosphane | [1] |

| CAS Number | 6163-58-2 | [2] |

| Melting Point | 123-125 °C |

Experimental Protocols

The synthesis of Tri-o-tolylphosphine is a well-established procedure in organic chemistry, often cited in the context of ligand synthesis for catalysis.

Synthesis of Tri-o-tolylphosphine via Grignard Reaction

A common and effective method for the synthesis of Tri-o-tolylphosphine involves a Grignard reaction. The general workflow for this synthesis is outlined below.

Detailed Methodology:

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), a small amount of 2-bromotoluene and a crystal of iodine are added to initiate the reaction. The remaining 2-bromotoluene, dissolved in THF, is then added dropwise. The mixture is refluxed to ensure the complete formation of the Grignard reagent, o-tolylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The reaction mixture is cooled, and a solution of phosphorus trichloride in THF is added dropwise. Following the addition, the mixture is refluxed for an extended period.

-

Workup and Extraction: After cooling to room temperature, the reaction is quenched with a saturated solution of ammonium chloride. The product is then extracted with an organic solvent such as ether.

-

Purification: The combined organic layers are dried and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization, typically from ethanol or hexane, to yield pure Tri-o-tolylphosphine.

Applications in Research and Development

Tri-o-tolylphosphine is primarily utilized as a ligand in transition metal catalysis. Its bulky nature, a consequence of the ortho-methyl groups on the phenyl rings, is a key feature influencing its catalytic activity.

The steric bulk of Tri-o-tolylphosphine plays a crucial role in promoting reductive elimination and preventing the formation of undesired byproducts in catalytic cycles. This property is particularly valuable in cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical compounds and complex organic molecules.

References

Safety and Handling of Organoarsenic Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, toxicity, and biological effects of organoarsenic compounds. It is intended to serve as a critical resource for laboratory personnel and professionals involved in drug development and scientific research that necessitates the use of these materials. The following sections detail essential safety protocols, summarize toxicological data, provide experimental methodologies, and illustrate the impact of these compounds on key cellular signaling pathways.

Introduction to Organoarsenic Compounds

Organoarsenic compounds are a class of chemical compounds containing a carbon-arsenic bond. While some, like arsenobetaine found in seafood, are relatively non-toxic, many synthetic organoarsenicals are hazardous and require specialized handling procedures.[1] These compounds have been utilized in various applications, from pesticides and herbicides to, historically, pharmaceuticals.[2][3] Their unique chemical properties also make them a subject of interest in modern drug development. Understanding the risks associated with these compounds is paramount for ensuring laboratory safety and mitigating environmental impact.

Toxicity of Organoarsenic Compounds

The toxicity of arsenic compounds varies significantly depending on their chemical form, with inorganic arsenicals generally being more toxic than organic forms.[4] However, many organoarsenic compounds still pose significant health risks. Acute and chronic exposure can lead to a range of adverse effects. It is crucial for researchers to be aware of the specific hazards of each compound they handle.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data (LD50 and LC50 values) for several common organoarsenic compounds. The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population, while the LC50 (Lethal Concentration, 50%) is the concentration in air that is lethal to 50% of the test subjects. These values are critical for risk assessment in the laboratory.

| Compound | Chemical Name | CAS Number | Route of Exposure | Species | LD50/LC50 | Reference(s) |

| Roxarsone | 4-hydroxy-3-nitrophenylarsonic acid | 121-19-7 | Oral | Rat | 81 mg/kg | [4][5] |

| Cacodylic Acid | Dimethylarsinic acid | 75-60-5 | Oral | Rat | 644 - 830 mg/kg | [6][7] |

| Dermal | Rabbit | > 2000 mg/kg | [8][9] | |||

| Inhalation | Rat | > 3.9 mg/L (2h) | [7] | |||

| Monosodium Methylarsonate (MSMA) | Monosodium methanearsonate | 2163-80-6 | Oral | Rat | 900 - 2833 mg/kg | [5][10] |

| Dermal | Rabbit | 2500 mg/kg | [10] | |||

| Disodium Methylarsenate (DSMA) | Disodium methanearsonate | 144-21-8 | Oral | Rat | 821 - 2800 mg/kg | [8][11] |

| Arsanilic Acid | 4-aminophenylarsonic acid | 98-50-0 | Oral | Rat | > 1000 mg/kg | [12][13] |

| Lewisite | 2-chlorovinyldichloroarsine | 541-25-3 | Oral | Rat | 50 mg/kg | [4] |

| Dermal | Rat | 24 mg/kg | [14] | |||

| Inhalation (LCt50) | Human (est.) | 1,200-1,500 mg·min/m³ | [14] | |||

| Diphenylarsine Chloride | Chlorodiphenylarsane | 712-48-1 | Dermal | Rat | 16 mg/kg | [10] |

| Inhalation (LC50) | Mouse | 3300 mg/m³ | [10] | |||

| Phenylarsonic Acid | Benzenearsonic acid | 98-05-5 | Oral | Mouse | 270 µg/kg | [4] |

Safety and Handling Procedures

Strict adherence to safety protocols is mandatory when working with organoarsenic compounds. The following guidelines are based on recommendations from occupational safety and health organizations and best laboratory practices.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A lab coat must be worn to protect against skin contact.

-

Respiratory Protection: Work with organoarsenic compounds should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If there is a risk of airborne concentrations exceeding exposure limits, a respirator may be necessary.[5]

Engineering Controls

-

Fume Hood: All manipulations of organoarsenic compounds that could generate dust, aerosols, or vapors must be performed in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation.

Safe Handling Practices

-

Avoid skin and eye contact.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling organoarsenic compounds, even if gloves were worn.

-

Minimize the creation of dust.

-

Keep containers tightly closed when not in use.

Storage

-

Store organoarsenic compounds in a cool, dry, well-ventilated area.

-

Keep them away from incompatible materials such as strong oxidizing agents.

-

Ensure containers are clearly labeled with the chemical name and hazard warnings.

Waste Disposal

-

All organoarsenic waste, including contaminated consumables (e.g., gloves, pipette tips), must be disposed of as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-